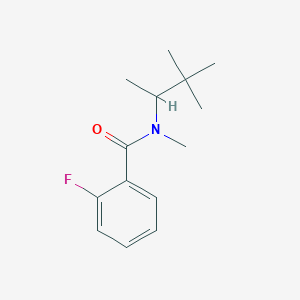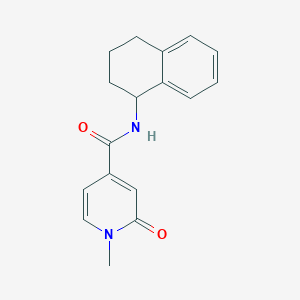![molecular formula C15H15ClN2O B7494801 N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the JNK (c-Jun N-terminal kinase) signaling pathway. The JNK pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide works by inhibiting the JNK signaling pathway, which is involved in the regulation of cell death and inflammation. JNK is activated in response to various stress stimuli, such as oxidative stress, inflammation, and protein misfolding. Activation of JNK can lead to the activation of pro-apoptotic proteins and the production of pro-inflammatory cytokines. By inhibiting JNK, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can prevent the activation of these pathways and promote cell survival.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to reduce oxidative stress and inflammation, increase the expression of anti-apoptotic proteins, and promote the survival of dopaminergic neurons. N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has also been shown to improve motor function and cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for the JNK pathway. However, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide also has limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide. One area of research is the development of more potent and selective JNK inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide in other conditions, such as stroke and traumatic brain injury. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide and to identify potential biomarkers for monitoring its efficacy in clinical trials.
Méthodes De Synthèse
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid followed by N-methylation and subsequent amide formation. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been extensively studied for its neuroprotective effects in various animal models of neurodegenerative diseases. Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can prevent neuronal cell death and improve motor function in animal models of Parkinson's disease and Alzheimer's disease. N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has also been shown to have potential therapeutic applications in other conditions, such as stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-8-13(16)9-7-12)18(2)15(19)14-5-3-4-10-17-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGDDSIMBJERHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)



![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)


![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)

